

Nematicidal properties of 2-Undecanol against Meloidogyne incognita

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An In-depth Technical Guide on the Nematicidal Properties of **2-Undecanol** against Meloidogyne incognita

Introduction

The southern root-knot nematode, Meloidogyne incognita, is a highly destructive plant-parasitic nematode with a wide host range, causing significant economic losses in agriculture worldwide. [1][2] Its control is challenging due to its rapid reproduction and the phasing out of many synthetic chemical nematicides over environmental and health concerns.[3] This has spurred research into alternative, eco-friendly control agents. Among the promising candidates are volatile organic compounds (VOCs) produced by microorganisms. **2-Undecanol**, a VOC produced by the bacterium Paenibacyllus polymyxa KM2501-1, has emerged as a potent biocontrol agent against M. incognita.[1][2][4] This document provides a comprehensive technical overview of the nematicidal properties of **2-Undecanol**, detailing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Nematicidal Efficacy of 2-Undecanol

2-Undecanol demonstrates a multi-faceted inhibitory effect on M. incognita through direct toxicity, fumigation, locomotion inhibition, and suppression of egg hatching.

In Vitro Nematicidal Activity



In vitro assays have established the direct lethal effects of **2-Undecanol** on the second-stage juveniles (J2) of M. incognita. The compound is effective through both direct contact and fumigation.

Table 1: Lethal Concentration (LC50) of 2-Undecanol against M. incognita J2

Activity Type	LC50 Value (mg/L)	Exposure Time	Citation
Contact	34.5	48 hours	[1][2][4]
Fumigation	191.6	72 hours	[1][2][4]

Inhibition of Locomotion

Sub-lethal concentrations of **2-Undecanol** significantly impair the mobility of M. incognita J2s. This reduction in movement is critical as it can hinder the nematode's ability to locate and infect host roots.

Table 2: Effect of **2-Undecanol** on the Locomotion of M. incognita J2

Concentration (mg/L)	Reduction in Head Thrash Frequency	Reduction in Body Bend Frequency	Citation
40	84.0%	97.0%	[1][2][4]

Inhibition of Egg Hatching

2-Undecanol demonstrates potent ovicidal activity by significantly inhibiting the hatching of M. incognita eggs. This is a crucial control attribute as it disrupts the nematode's life cycle and prevents the emergence of infective J2s.

Table 3: Egg Hatching Inhibition of M. incognita by **2-Undecanol**



Concentration (mg/L)	Inhibition Rate (%)	Citation
10	23.8%	[2]
20	52.4%	[2]
40	84.5%	[2]
80	98.5%	[1][2][4]

In Vivo Control Efficacy in Pot Experiments

The application of **2-Undecanol** to soil has been shown to effectively reduce nematode infestation in tomato plants, as measured by the reduction in root gall formation.

Table 4: In Vivo Control Efficacy of 2-Undecanol against M. incognita on Tomato

Application Dose (mg/pot)	Control Efficacy (%)	Citation
5	60.8%	[1][2][4]

Mechanism of Action

The mechanism by which **2-Undecanol** controls M. incognita appears to be two-fold: an indirect action mediated by the host plant's root exudates and a potential direct action on nematode physiology.

Indirect Action via Alteration of Root Exudates

Research indicates that a primary mechanism of **2-Undecanol** is its ability to influence the host plant's defense system. When applied to tomato plants, **2-Undecanol** significantly alters the composition of root exudates.[1][4] A metabolomics analysis revealed that **2-Undecanol** treatment up-regulates the secretion of specific compounds by the tomato roots that are themselves nematicidal or act as attractants that can kill the nematodes.[1][4]

Notably, the following compounds were identified in the root exudates of treated plants:



- 10-undecenal: This up-regulated metabolite was found to attract and kill M. incognita J2s at a concentration of 100 mg/L.[1][4]
- Cyclohexylamine: This compound also showed increased abundance and possessed nematicidal activity at a concentration of 1,000 mg/L.[1][4]

This indirect mechanism suggests that **2-Undecanol** can trigger a systemic response in the plant, enhancing its resistance to nematode infection.[4]

Potential Direct Nematicidal Mechanism

While the direct molecular target of **2-Undecanol** in nematodes has not been fully elucidated, studies on the structurally similar compound 2-undecanone provide valuable insights into a potential mechanism of action. Research on 2-undecanone's effect on Caenorhabditis elegans and M. incognita has revealed a dual-action mechanism involving repellency and contact toxicity.[5][6]

The proposed mechanism for 2-undecanone involves:

- Lysosomal Disruption: The compound induces intracellular calcium accumulation, leading to the rupture of lysosomal membranes.[6]
- Target Protein Binding: 2-undecanone binds to the target proteins Hsp70 A and V-ATPase A, which are crucial for lysosomal stability and function.[5][6]
- Metabolic Interference: This binding inhibits acid sphingomyelinase activity, leading to an
 accumulation of sphingomyelin and a reduction in ceramide. This disrupts the lysosomal
 membrane's integrity, releasing hydrolytic enzymes into the cytoplasm and triggering cell
 death.[5][6]

Given the structural similarity, it is plausible that **2-Undecanol** may exert its direct nematicidal effects through a similar pathway involving lysosomal damage.

Experimental Protocols

The following sections detail the methodologies employed to generate the efficacy data presented above.



Nematode Culture and Inoculum Preparation

Meloidogyne incognita is typically reared on susceptible host plants, such as tomato (Solanum lycopersicum).[3][7] Egg masses are collected from the roots of heavily infected plants. To obtain second-stage juveniles (J2s), the egg masses are incubated in water on a Baermann funnel apparatus, and freshly hatched J2s (within 24-48 hours) are collected for use in bioassays.[7]

In Vitro Contact Toxicity Assay

- Preparation of Test Solutions: 2-Undecanol is dissolved in a suitable solvent (e.g., a small amount of acetone or DMSO) and then diluted with distilled water containing a surfactant like Triton X-100 or Tween 80 to create a series of concentrations (e.g., 10 to 90 mg/L).[4][8] A control solution containing only the solvent and surfactant is also prepared.
- Exposure: A suspension of approximately 80-100 J2s is added to each well of a multi-well tissue culture plate.[7] An equal volume of the **2-Undecanol** test solution is then added.
- Incubation: The plates are incubated at a constant temperature (e.g., 25 ± 2°C) for a specified period, typically 48 hours.[4]
- Mortality Assessment: After incubation, nematode mortality is assessed. J2s are considered
 dead if they are immobile and do not respond to probing with a fine needle.[8] Mortality rates
 are often corrected using the Schneider-Orelli formula to account for natural deaths in the
 control group.[4][9]

Egg Hatching Inhibition Assay

- Exposure: Intact egg masses of M. incognita are collected and placed into wells of a culture plate containing the various concentrations of **2-Undecanol** solutions.
- Incubation: The plates are incubated for a period of 7 days.[4][9]
- Assessment: After the incubation period, the number of hatched J2s in each well is counted.
 The inhibition rate is calculated by comparing the number of hatched juveniles in the treatment groups to the control group.



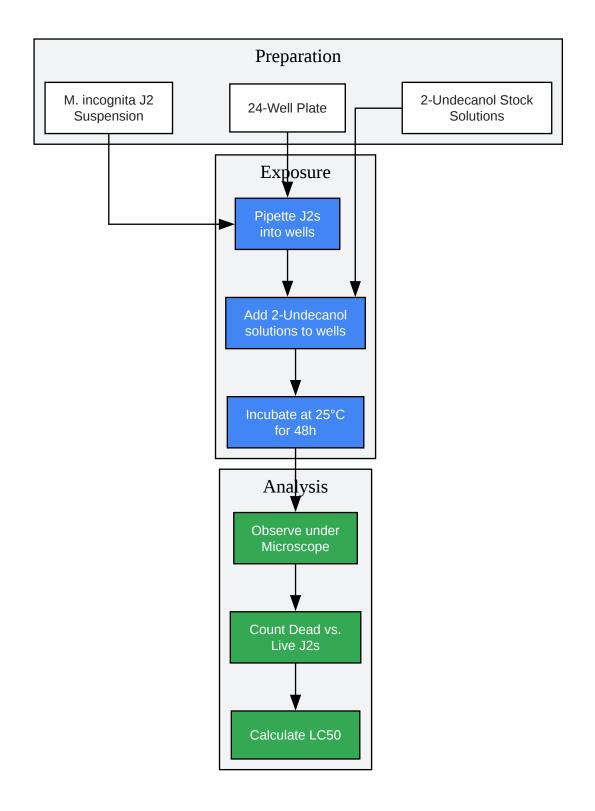
In Vivo Pot Experiment

- Planting: Tomato seedlings are transplanted into pots containing sterilized soil.
- Inoculation: Each pot is inoculated with a suspension of a predetermined number of M. incognita J2s (e.g., 1,000 J2s).[7]
- Treatment: A solution of **2-Undecanol** is applied to the soil around the plant rhizosphere at a specified dose (e.g., 5 mg/pot).[1][4] Control plants receive only water or a blank solvent solution.
- Growth Period: The plants are maintained in a greenhouse for several weeks (e.g., 4-6 weeks) to allow for nematode infection and gall development.
- Assessment: At the conclusion of the experiment, plants are uprooted, and the roots are
 washed. The severity of nematode infection is assessed by counting the number of root galls
 or using a root-gall index. The control efficacy is calculated based on the reduction in the gall
 index compared to the untreated control.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the proposed mechanism of action for **2-Undecanol**.

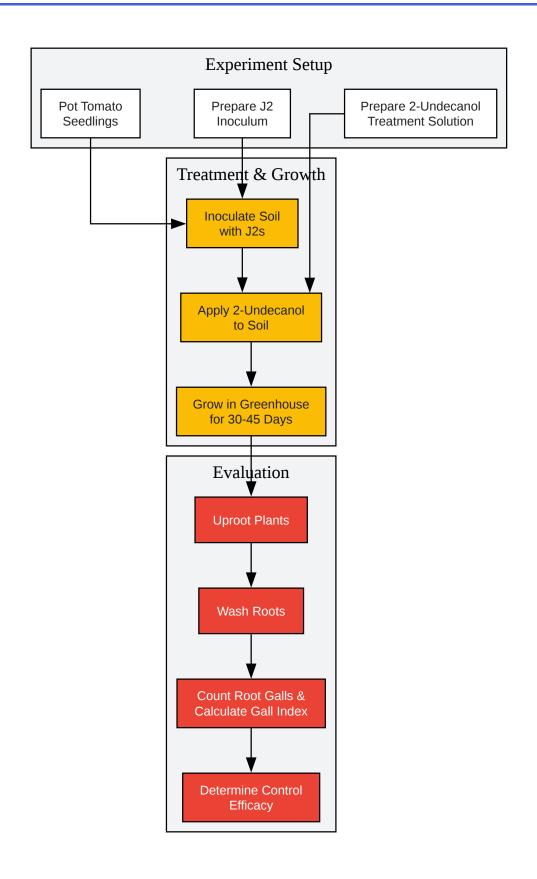




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Caption: Workflow for the in vitro contact toxicity assay.

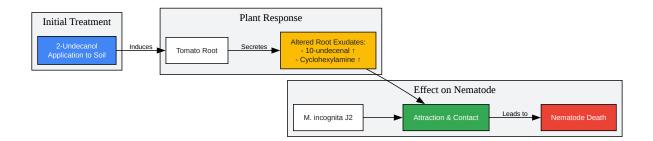




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Caption: Workflow for the in vivo pot experiment.

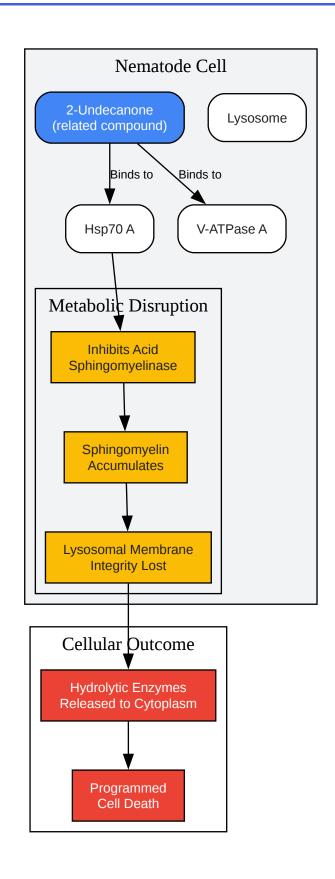




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Caption: Indirect mechanism of **2-Undecanol** via root exudates.





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Caption: Potential direct mechanism based on 2-Undecanone.



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